2-Amino-6-bromo-4-fluorophenol
Overview
Description
2-Amino-6-bromo-4-fluorophenol is an organic compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenol ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes and receptors .
Mode of Action
The presence of amino and hydroxy groups in its structure suggests that it can form complexes with metal centers . This interaction could potentially alter the function of the target, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel benzoxaborole analogs, which have shown inhibitory effects on cytokines like tnf-alpha, il-1beta, and il-6 .
Result of Action
A tin (iv) complex with a similar compound, 2-amino-4-fluorophenol, has shown in vitro cytotoxicity towards human cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method is the selective ortho-bromination of phenolic building blocks using N-bromosuccinimide (NBS) in ACS-grade methanol as a solvent . This reaction is conducted in the presence of para-toluenesulfonic acid (TsOH) as a catalyst, achieving high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these reactions ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-4-fluorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the phenol ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to quinones or reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in concentrated form are employed.
Major Products:
Scientific Research Applications
2-Amino-6-bromo-4-fluorophenol has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-6-bromo-4-methoxyphenol
- 2-Amino-6-bromo-4-chlorophenol
- 4-Bromo-2-fluorophenol
- 2-Bromo-6-chloro-4-fluoroaniline
Comparison: 2-Amino-6-bromo-4-fluorophenol is unique due to the presence of both bromo and fluoro substituents on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The combination of these substituents enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-6-bromo-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXHYMXEAXEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372197 | |
Record name | 2-amino-6-bromo-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-32-4 | |
Record name | 2-Amino-6-bromo-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502496-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-6-bromo-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-bromo-4-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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